3,5-Bis(4-methoxyphenyl)pyrazin-2-amine
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Overview
Description
3,5-Bis(4-methoxyphenyl)pyrazin-2-amine is a chemical compound with the molecular formula C18H18N2O2 It is characterized by the presence of two 4-methoxyphenyl groups attached to a pyrazine ring at the 3 and 5 positions, with an amine group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-methoxyphenyl)pyrazin-2-amine typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with 2,3-dichloropyrazine under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-methoxyphenyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
3,5-Bis(4-methoxyphenyl)pyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an anticancer agent and in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-methoxyphenyl)pyrazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(4-methoxyphenyl)pyrazine-2-amine
- N-(4-methoxyphenyl)pyrazin-2-amine
- 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides
Uniqueness
3,5-Bis(4-methoxyphenyl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the development of pharmaceuticals and organic electronic materials .
Properties
CAS No. |
174680-63-8 |
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Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
3,5-bis(4-methoxyphenyl)pyrazin-2-amine |
InChI |
InChI=1S/C18H17N3O2/c1-22-14-7-3-12(4-8-14)16-11-20-18(19)17(21-16)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H2,19,20) |
InChI Key |
QZFTWQUBLBZIJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
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